(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one
Description
(Z)-2-((4-Hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene group at position 5 and a substituted phenylamino group at position 2. The compound’s Z-configuration is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the amino group. Key structural features include:
- 4-Methylbenzylidene moiety: Enhances lipophilicity and influences steric interactions.
This compound belongs to a broader class of thiazolidinones, which are studied for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-2-4-12(5-3-11)10-15-16(21)19-17(22-15)18-13-6-8-14(20)9-7-13/h2-10,20H,1H3,(H,18,19,21)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYDMMREDCLCR-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one typically involves the condensation of 4-hydroxyaniline with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond in the thiazole ring can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one typically involves the condensation of 4-hydroxyaniline with a suitable benzaldehyde derivative under acidic conditions. The reaction can be monitored through techniques such as thin-layer chromatography (TLC), and the final product is purified via recrystallization or chromatography methods.
Antioxidant Properties
Thiazole derivatives, including the compound , have demonstrated notable antioxidant activity. A study evaluating various thiazole derivatives found that modifications to the thiazole ring can enhance their free radical scavenging abilities, which are crucial for combating oxidative stress in biological systems .
Antimicrobial Activity
Research has indicated that thiazole compounds exhibit antimicrobial properties against a range of pathogens. For instance, derivatives similar to this compound have been tested against bacteria and fungi, showing significant inhibition zones in agar diffusion assays .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 20 |
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression .
Neurological Disorders
Compounds containing thiazole moieties have been explored for their potential in treating neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) activity has been a focal point, with some thiazole derivatives exhibiting strong AChE inhibitory effects, suggesting their potential as therapeutic agents for cognitive decline .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic effects of thiazole derivatives by demonstrating their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, showed promising results against resistant strains of bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro studies assessing the neuroprotective effects of thiazole derivatives revealed that they could significantly reduce neuronal cell death induced by oxidative stress. This suggests their potential utility in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
Antitubercular Activity: Chloro (6b) and nitro (6j) substituents on the benzylidene or phenylamino groups show marginal activity against Mycobacterium tuberculosis H37Ra . The target compound’s 4-hydroxyphenyl group may reduce antitubercular efficacy compared to electron-withdrawing groups like nitro or chloro, which enhance membrane permeability .
Enzyme Inhibition :
- Hydroxyl and methoxy groups (e.g., compound 8) drastically improve tyrosinase inhibition (106-fold more potent than kojic acid) by forming hydrogen bonds with the enzyme’s active site .
- The target compound’s 4-hydroxyphenyl group could similarly enhance tyrosinase binding, though specific data are lacking.
Biological Activity
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their broad pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with substituted phenyl amines. The reaction conditions may vary, but common methods include solvent-free conditions or the use of mild organic solvents to enhance yield and purity. Characterization of the synthesized compound is usually confirmed through spectroscopic techniques such as NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating significant antiproliferative effects.
In vitro studies indicated that this compound induces apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle progression. The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 µg/mL | |
| Escherichia coli | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds containing the thiazole moiety have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes. This activity was demonstrated in animal models where thiazole derivatives reduced edema and inflammation markers significantly.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating strong antiproliferative properties. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death pathways.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the thiazole derivative exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-configured thiazol-4(5H)-one derivatives?
- Methodology : The Knoevenagel condensation is a key step, involving the reaction of a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) with a thiazolidinone precursor (e.g., 2-amino-4-thiazolidinone) under acidic or basic conditions. Microwave-assisted synthesis (80–120°C, 30–50 min) often improves yield (92–96%) compared to conventional reflux (e.g., acetic acid, 7 hours, 85% yield) .
- Characterization : Products are confirmed via melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and NMR (Z-configuration confirmed by coupling constants: J = 12–14 Hz for exocyclic double bond protons) .
Q. How is the cytotoxicity of this compound evaluated in preclinical studies?
- Protocol : Use the sulforhodamine B (SRB) assay against panels of cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are plated at 1.5 × 10⁵ cells/mL in RPMI-1640 medium with 5% FBS, treated with compound (0.1–100 µM), and incubated for 48–72 hours. Viability is quantified via optical density at 565 nm .
- Controls : Include CHS-828 (reference antitumor agent) and vehicle (DMSO ≤0.5%) to assess solvent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing diverse amino acid substituents at the C2 position?
- Screening Parameters :
- Solvent : Ethanol > DMF > acetonitrile (highest yields in ethanol due to polarity and solubility) .
- Base : K₂CO₃ > NaOAc > Et₃N (K₂CO₃ provides optimal nucleophilic displacement of methylthio groups) .
- Time : 30–150 minutes (microwave irradiation reduces time by 50% vs. conventional heating) .
Q. How do tautomeric forms (amino vs. imino) influence biological activity, and how are they resolved experimentally?
- Data Contradiction : X-ray crystallography and ¹H NMR (e.g., δ ~11.70 ppm for NH in amine form) confirm the dominance of the amino tautomer in solid state and solution. This is critical as imino forms may exhibit reduced binding affinity to targets like Bcl-2 .
- Resolution : Use deuterated DMSO for NMR to observe slow-exchange NH protons. Computational methods (DFT) predict tautomer stability, validated by HPLC retention times .
Q. What structure-activity relationships (SARs) govern tyrosinase inhibition in this compound class?
- Key Features :
- Benzylidene Substituents : Electron-withdrawing groups (e.g., -Cl, -Br) at the para position enhance inhibition (IC₅₀ reduced by 30–50% vs. methyl groups) .
- Amino Linker : Bulky substituents (e.g., 4-hydroxyphenyl) improve binding to the enzyme’s hydrophobic pocket, confirmed by docking studies (Glide score: −8.2 kcal/mol) .
Q. How can COMPARE analysis of NCI-60 data identify mechanistic similarities to known anticancer agents?
- Approach : Submit cytotoxicity data (GI₅₀ values across 60 cell lines) to the NCI’s COMPARE algorithm. A high Pearson correlation (r > 0.6) with topoisomerase inhibitors (e.g., etoposide) suggests shared targets .
- Case Study : (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one showed a COMPARE score of 0.72 with DNA intercalators, guiding further mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
